molecular formula C8H14O2 B1231028 Ethyl 3-hexenoate CAS No. 2396-83-0

Ethyl 3-hexenoate

Cat. No.: B1231028
CAS No.: 2396-83-0
M. Wt: 142.2 g/mol
InChI Key: VTSFIPHRNAESED-AATRIKPKSA-N
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Description

Ethyl 3-hexenoate, also known as ethyl (E)-3-hexenoate, is an organic compound with the molecular formula C8H14O2. It is an ester derived from 3-hexenoic acid and ethanol. This compound is characterized by its fruity aroma, making it a valuable component in the flavor and fragrance industry .

Mechanism of Action

Target of Action

Ethyl 3-Hexenoate is a type of ester . Ester compounds are known to interact with a variety of biological targets, including enzymes and receptors.

Biochemical Pathways

Esters like this compound are known to be involved in a variety of biochemical processes, including lipid metabolism and signal transduction .

Biochemical Analysis

Biochemical Properties

Ethyl 3-hexenoate plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It interacts with various enzymes and proteins involved in esterification and hydrolysis processes. For instance, esterases and lipases are known to catalyze the formation and breakdown of this compound. These interactions are crucial for maintaining the balance of ester compounds in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling molecules, thereby affecting cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound also plays a role in cellular metabolism by participating in the synthesis and degradation of fatty acid esters .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to active sites of enzymes such as esterases, altering their catalytic activity. This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo hydrolysis, leading to the formation of its constituent acids and alcohols. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that this compound can cause threshold effects, where a certain dosage level triggers a significant biological response. High doses of this compound may result in toxic effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze its formation and breakdown. These interactions can affect metabolic flux and the levels of metabolites in the system. This compound can also influence the activity of cofactors involved in these metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its accumulation and activity in various tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hexenoate can be synthesized through the esterification of 3-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can be reduced to form ethyl 3-hexanol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 3-hexenoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ethyl 2-hexenoate: Another ester with a similar structure but differing in the position of the double bond.

    Ethyl 3-butenoate: A shorter chain ester with similar chemical properties.

    Ethyl 3-pentenoate: An ester with one less carbon atom in the chain.

Uniqueness: Ethyl 3-hexenoate is unique due to its specific double bond position, which influences its reactivity and aroma profile. This makes it particularly valuable in applications where a distinct fruity aroma is desired .

Properties

IUPAC Name

ethyl (E)-hex-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFIPHRNAESED-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885361
Record name 3-Hexenoic acid, ethyl ester, (3E)-
Source EPA DSSTox
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Ethyl 3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.901 (20°)
Record name Ethyl 3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26553-46-8, 2396-83-0
Record name Ethyl (E)-3-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26553-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexenoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hexenoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenoic acid, ethyl ester
Source EPA Chemicals under the TSCA
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Record name 3-Hexenoic acid, ethyl ester, (3E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexenoic acid, ethyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (E)hex-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl hex-3-enoate
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Record name ETHYL 3-HEXENOATE, (3E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the color of paper bags used for packaging grapes affect the presence of Ethyl 3-hexenoate?

A: Research indicates that the color of paper bags used to cover grape berries during cultivation can significantly influence the concentration of volatile compounds, including this compound, in the mature fruit []. While the specific mechanism remains unclear, it is suggested that different colored bags create distinct light conditions, ultimately impacting the biochemical pathways involved in volatile compound synthesis.

Q2: Does this compound possess any antifungal activity?

A: Yes, this compound has demonstrated antifungal properties []. In a study evaluating the antifungal potential of various alkenoic and alkynoic acid esters, this compound, at a concentration of 200 mg per 2.6-liter desiccator, effectively inhibited mold growth on bread []. This suggests potential applications for this compound as a natural antifungal agent, although further research is needed to explore its efficacy and safety in various contexts.

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